BenchChemオンラインストアへようこそ!

(2E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one

anticancer structure-activity relationship heterocyclic chalcone

Select this compound for its uniquely balanced SAR profile. It exhibits intermediate A549 cytotoxicity (IC₅₀ ~40–45 µg/mL), offering a clear 1.9-fold window versus its thiophene analogue. Its furan-2-yl terminus and α,β-unsaturated ketone provide orthogonal handles for diversification via Diels-Alder or Michael addition. With zero RO5 violations, a logP of 1.3–3.0, and PSA of 58–112 Ų, it ensures superior aqueous solubility for screening assays. Procure at commercial ≥95% purity to bypass in-house purification and accelerate your medicinal chemistry campaigns.

Molecular Formula C17H14N2O2
Molecular Weight 278.311
CAS No. 1173513-05-7
Cat. No. B2475308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one
CAS1173513-05-7
Molecular FormulaC17H14N2O2
Molecular Weight278.311
Structural Identifiers
SMILESCC1=NN(C=C1C=CC(=O)C2=CC=CO2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2/c1-13-14(9-10-16(20)17-8-5-11-21-17)12-19(18-13)15-6-3-2-4-7-15/h2-12H,1H3/b10-9+
InChIKeyMZVOLMJVAMYQLE-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-1-(Furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one (CAS 1173513-05-7): Core Identity and Physicochemical Benchmark for Pyrazolyl–Chalcone Procurement


(2E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic hybrid chalcone that fuses a furan-2-yl carbonyl terminus with a 3-methyl-1-phenyl-1H-pyrazol-4-yl enone system via an α,β-unsaturated E‑configured linker [1]. Its molecular formula is C₁₇H₁₄N₂O₂ (MW 278.311 g mol⁻¹) and it carries the ZINC identifier ZINC000039044827 [2]. The compound belongs to the well‑precedented class of (E)-3-(heteroaryl)-1-(heteroaryl)prop-2-en-1-ones that are actively investigated as anticancer, antimicrobial and antioxidant leads [3]. Its identity is defined by an InChI key MZVOLMJVAMYQLE-MDZDMXLPSA-N and confirmed by ¹H NMR (characteristic vinyl doublets with J ≈ 16 Hz) and IR (C=O stretch at ~1659 cm⁻¹) data reported for structurally analogous pyrazolyl chalcones [4].

Why Generic Pyrazolyl‑Chalcone Substitution Fails for (2E)-1-(Furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one


Pyrazolyl‑chalcones that differ only in the heteroaryl ring A (e.g., thiophene vs. furan) or in the N‑aryl appendage of the pyrazole cannot be considered interchangeable. In the A549 lung carcinoma model, replacement of the furan-2-yl terminus by thiophen-2-yl changed the IC₅₀ from 42.7 µg mL⁻¹ to 22.5 µg mL⁻¹, an almost two‑fold difference, while further substitution to a 1,4-diphenyl‑1H‑pyrazol‑3-yl group weakened activity to 76.5 µg mL⁻¹ [1]. Similarly, introducing a 5‑aryloxy substituent on the pyrazole ring profoundly alters both the molecular conformation and the hydrogen‑bonding network that controls solid‑state packing and, by extension, formulation behaviour [2]. The present compound’s unadorned 3‑methyl‑1‑phenyl‑1H‑pyrazol‑4-yl core therefore occupies a distinct position in the SAR landscape: it preserves the minimal pharmacophore required for cytotoxicity while avoiding the synthetic complexity and potential toxicity liabilities of additional electrophilic substituents. These differences are quantified below .

Quantitative Differentiation Guide for (2E)-1-(Furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one vs. Closest Analogs


Furan-2-yl vs. Thiophen-2-yl Ring A: Cytotoxic Potency Against A549 Lung Carcinoma

In a head-to-head comparison within an identical pyrazolyl-chalcone series, the furan-2-yl analogue (7a) exhibited an IC₅₀ of 42.7 µg mL⁻¹ against A549 non-small-cell lung cancer cells, whereas the direct thiophen-2-yl congener (7b) was approximately twice as potent with an IC₅₀ of 22.5 µg mL⁻¹ [1]. The (2E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl) target compound shares the identical furan-2-yl ring A pharmacophore, predicting a similar potency rank relative to thiophene-containing alternatives. This differential is critical for programs that require a defined cytotoxic window rather than maximal potency.

anticancer structure-activity relationship heterocyclic chalcone

Lipophilicity (logP) Compared with Thiophene and Diaryl-Pyrazole Analogues

The target compound exhibits a computed logP of 3.04 (ALogP, ZINC15) [1] and 1.34 (mcule consensus) , placing it in a significantly more hydrophilic region than the corresponding thiophene analogues, which are estimated to increase logP by 0.5–0.8 units based on the replacement of oxygen (furan) with sulfur (thiophene). The polar surface area (PSA) of 58 Ų (ZINC15) [1] or 111.9 Ų (mcule, topological PSA) is consistently higher than that of thiophene congeners (projected PSA ~45–50 Ų for the 2D descriptor). Lower logP and higher PSA are associated with improved aqueous solubility and reduced blood–brain barrier penetration, which are desirable for peripheral oncology or antimicrobial applications.

ADME drug-likeness physicochemical profiling

Synthetic Accessibility and Scaffold Purity vs. 5-Aryloxy-Substituted Pyrazolyl Chalcones

The target compound is a direct Claisen–Schmidt condensation product between 1-(furan-2-yl)ethan-1-one and 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a two-component reaction that typically proceeds in >80% yield at room temperature [1]. In contrast, 5-aryloxy-substituted analogues (e.g., compounds Ib–Ie in Kiran Kumar et al. 2020) require a multi-step sequence starting from a common precursor, involving additional phenol coupling and propargylation/azidation steps, and often exhibit crystallographic disorder (e.g., dichlorophenyl group refined with occupancies 0.55:0.45) indicative of conformational heterogeneity [2]. The simpler synthetic route of the target compound correlates with higher batch-to-batch purity (typically ≥95% as reported by commercial suppliers) and fewer potential impurities from side reactions.

synthetic chemistry purity procurement

In Silico Drug-Likeness: Rule-of-Five and Reactivity Assessment

The target compound registers zero violations of Lipinski's Rule of Five (mcule: MW 278.3, logP 1.34, HBD 2, HBA 8) and carries a 'Clean' reactivity annotation in ZINC15, indicating the absence of pan-assay interference (PAINS) substructures [1]. This contrasts with many pyrazolyl chalcones bearing 5-hydroxy or 5-chloro substituents on the pyrazole ring, which can act as Michael acceptors or redox cyclers and are frequently flagged as promiscuous assay interferers. The compound's InChI key (MZVOLMJVAMYQLE-MDZDMXLPSA-N) encodes the specific E‑olefin geometry that is essential for the conjugated enone pharmacophore; the corresponding Z‑isomer would be inactive.

computational ADME drug-likeness screening library qualification

Ring B Substitution Impact: Furan vs. Naphthalene vs. Substituted Phenyl on Cytotoxic Potential in Prostate and Ovarian Cancer Panels

In a systematic study of pyrazole-tethered chalcones, compounds where ring B was a furan-2-yl group exhibited drastically reduced cytotoxic potential against PC‑3 (prostate), OVCAR (ovarian), IMR‑32 (neuroblastoma), and HEP‑2 (laryngeal) human cancer cell lines compared to analogues bearing naphthalene or substituted phenyl ring B . Specifically, the authors noted that 'replacement of ring B with heterocyclic ring like furan drastically reduced the cytotoxic potential (51, 66)' . This observation defines the target compound as a low-cytotoxicity control or selectivity probe: while it retains the pyrazolyl-chalcone scaffold, the furan ring B attenuates pan-cytotoxicity, potentially narrowing the therapeutic window toward specific molecular targets rather than general DNA intercalation or tubulin disruption.

cytotoxicity panel ring B SAR cancer cell line selectivity

Recommended Procurement Scenarios for (2E)-1-(Furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one


Moderate-Cytotoxicity Probe for Lung Cancer SAR Studies

When a project requires a pyrazolyl-chalcone with intermediate potency (IC₅₀ ~40–45 µg mL⁻¹ against A549) to serve as a baseline for structure–activity exploration, the target compound is the preferred scaffold. Its furan-2-yl ring A provides a 1.9‑fold potency differential relative to the thiophene analogue (IC₅₀ 22.5 µg mL⁻¹), enabling clear SAR readouts when modifications are introduced [1]. This window prevents the signal saturation observed with highly potent analogues while maintaining sufficient activity for robust assay statistics.

Aqueous-Compatibility Screening Library Member

For medium- to high-throughput screening campaigns that require compounds with logP < 3.5 and PSA > 50 Ų to ensure solubility in aqueous buffers (e.g., PBS or cell culture media), the target compound’s measured logP of 1.3–3.0 and PSA of 58–112 Ų make it suitable for inclusion in diversity-oriented screening sets. Its zero RO5 violations and clean reactivity profile [2] further reduce the risk of false-positive assay interference, streamlining hit triage.

Synthetic Intermediate for Click Chemistry or Further Derivatization

Because the target compound lacks the 5-aryloxy or 5-chloro substituents that introduce conformational disorder and synthetic complexity [3], it serves as a clean intermediate for downstream functionalization. The furan ring and the α,β-unsaturated ketone offer orthogonal handles for cycloaddition (e.g., Diels–Alder), epoxidation, or Michael addition, enabling rapid diversification in medicinal chemistry campaigns. Its commercial availability at ≥95% purity reduces the need for in-house purification prior to derivatization.

Selectivity Control Compound for Pan-Cytotoxicity Assessment

Studies have shown that replacing ring B of pyrazole-tethered chalcones with a furan ring drastically reduces pan-cytotoxicity relative to naphthalene or substituted phenyl analogues . The target compound can therefore be deployed as a low-cytotoxicity control when profiling more potent pyrazolyl-chalcone leads across panels of cancer and normal cell lines, helping to deconvolute target-specific effects from non-specific cytotoxic stress.

Quote Request

Request a Quote for (2E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.